2-methyl-5-(2-methylpropyl)-4-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride
Overview
Description
2-methyl-5-(2-methylpropyl)-4-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO3 and its molecular weight is 315.83 g/mol. The purity is usually 95%.
The exact mass of the compound 5-isobutyl-2-methyl-4-(1-piperidinylmethyl)-3-furoic acid hydrochloride is 315.1601214 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Bioactivity
One area of application involves the synthesis of potentially bioactive compounds from visnaginone, indicating the importance of furan derivatives in medicinal chemistry. The creation of compounds like Mannich bases through reactions involving piperidine showcases the compound's role in synthesizing new molecules with potential biological activities (Abdel Hafez, Ahmed, & Haggag, 2001).
Renewable Biomass Conversion
Another significant application is found in the conversion of biomass into furan derivatives, such as hydroxymethylfurfural (HMF), which serves as a precursor for producing materials and chemicals that replace petroleum-based products. This process exemplifies the compound's utility in green chemistry and sustainable material production, highlighting the move towards more environmentally friendly alternatives (Román-Leshkov, Chheda, & Dumesic, 2006).
Chemical Modifications and Derivatives
The compound's utility is further demonstrated in the synthesis of novel derivatives with specific pharmacological properties, such as hypoglycemic benzoic acid derivatives, indicating its role in developing new therapeutic agents. This research underlines the compound's contribution to drug discovery and the potential for creating more effective medicines (Grell et al., 1998).
Catalysis and Oxidation Processes
In catalysis, the compound is involved in the oxidation of HMF to valuable chemicals like 2,5-diformylfuran and 2,5-furandicarboxylic acid, showcasing its application in chemical transformations and the synthesis of industrial chemicals from renewable sources. These processes are crucial for developing sustainable production methods and materials (Hansen et al., 2013).
Properties
IUPAC Name |
2-methyl-5-(2-methylpropyl)-4-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-11(2)9-14-13(10-17-7-5-4-6-8-17)15(16(18)19)12(3)20-14;/h11H,4-10H2,1-3H3,(H,18,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUWCNLVFVGAHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)CC(C)C)CN2CCCCC2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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